molecular formula C8H9ClN2 B2592204 4-Chloro-3-methylbenzamidine CAS No. 910095-67-9

4-Chloro-3-methylbenzamidine

Cat. No.: B2592204
CAS No.: 910095-67-9
M. Wt: 168.62
InChI Key: LCBQHOGPERUSCG-UHFFFAOYSA-N
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Description

Contextualization of Benzamidines in Contemporary Chemical Research

The benzamidine (B55565) functional group, characterized by a phenyl ring attached to a C(N)NH2 moiety, represents a privileged scaffold in medicinal chemistry and materials science. ontosight.ai Benzamidines are a class of organic compounds containing a key structural component found in numerous biologically active molecules. ontosight.ai Their significance stems primarily from their ability to act as reversible, competitive inhibitors of serine proteases, a large family of enzymes involved in critical physiological and pathological processes like blood coagulation, inflammation, and tissue remodeling. ontosight.airesearchgate.net The basicity of the amidine group allows it to form strong salt bridges with acidic residues, such as aspartate, commonly found in the active sites of these enzymes. nih.gov This inhibitory action makes benzamidine and its derivatives valuable tools in biochemical research and as starting points for drug discovery. researchgate.net

Research Significance of Substituted Benzamidine Systems

The true versatility of the benzamidine scaffold is unlocked through the strategic placement of substituents on the phenyl ring. The addition of different functional groups can profoundly alter the molecule's electronic properties, steric profile, lipophilicity, and hydrogen bonding capabilities. These modifications, in turn, modulate the compound's biological activity, selectivity, and pharmacokinetic properties. acs.orgacs.org

For instance, the introduction of electron-withdrawing groups, such as a chloro substituent, can influence the pKa of the amidine group and introduce potential halogen bonding interactions, which can be crucial for target binding affinity. researchgate.net Conversely, electron-donating groups or alkyl groups like methyl can modify the molecule's shape and hydrophobicity. The interplay of these substituents is a key focus of contemporary research, aiming to design derivatives with enhanced potency and selectivity for specific enzyme targets. acs.org Substituted benzamidines have been investigated for a wide array of therapeutic applications, including as anticoagulants, anti-inflammatory agents, antimicrobials, and anticancer agents. ontosight.ainih.gov

Historical Development and Evolution of Synthetic Benzamidine Chemistry

The synthesis of benzamidines has a long history, with the Pinner reaction, first reported by Adolf Pinner in 1877, being the most classical and widely used method. tandfonline.comwikipedia.orgjk-sci.com This reaction typically involves two main steps: first, the acid-catalyzed reaction of a nitrile with an anhydrous alcohol (like ethanol) in the presence of dry hydrogen chloride gas to form an imino ester salt, known as a Pinner salt. wikipedia.orgnih.govnrochemistry.com In the second step, this intermediate salt is treated with ammonia (B1221849) to yield the corresponding amidine. wikipedia.orgnrochemistry.com

While the Pinner reaction remains a cornerstone of amidine synthesis, modern organic chemistry has driven the development of alternative and improved methods. These newer approaches often focus on improving yields, reducing the use of hazardous reagents (like anhydrous HCl gas), and accommodating a broader range of functional groups. nih.gov For example, Lewis acids have been employed to promote the Pinner reaction under milder conditions. nih.gov Other strategies involve the direct conversion of amides or thioamides, or the use of organometallic catalysts to construct the amidine functionality, reflecting the ongoing evolution toward more efficient and environmentally benign synthetic protocols.

Detailed Look at 4-Chloro-3-methylbenzamidine

While extensive research exists for the broader benzamidine class, this compound itself is not a widely studied compound in published literature. However, based on the established principles of benzamidine chemistry, we can infer its properties and a logical synthetic approach.

Properties of this compound

The chemical and physical properties of this compound can be predicted. A summary is provided in the interactive table below.

PropertyValue
Molecular FormulaC₈H₉ClN₂
Molar Mass168.62 g/mol
AppearancePredicted to be a solid at room temperature.
SolubilityPredicted to have some solubility in water (as hydrochloride salt) and polar organic solvents.
CAS NumberNot available

Plausible Synthesis and Research Findings

A logical and established method for the synthesis of this compound would be the Pinner reaction, starting from the corresponding nitrile precursor, 4-chloro-3-methylbenzonitrile (B1350899). wikipedia.orgnih.gov

Synthetic Pathway:

Formation of the Pinner Salt: 4-chloro-3-methylbenzonitrile would be dissolved in an anhydrous alcohol, such as ethanol (B145695). The solution would be cooled and saturated with dry hydrogen chloride gas. This reaction protonates the nitrile nitrogen, making it susceptible to nucleophilic attack by the alcohol, thereby forming the ethyl imidate hydrochloride intermediate (a Pinner salt). nih.govnrochemistry.com

Ammonolysis: The isolated Pinner salt would then be treated with a solution of ammonia in alcohol. The ammonia displaces the ethoxy group of the imidate to form this compound, typically isolated as its hydrochloride salt. wikipedia.orgnrochemistry.com

Anticipated Research Significance: The specific substitution pattern of this compound suggests it could be a compound of significant interest for structure-activity relationship (SAR) studies in drug discovery. The molecule possesses a unique combination of electronic and steric features:

4-Chloro Group: This group is electron-withdrawing, which influences the basicity of the amidine functional group. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

This distinct combination could lead to a unique binding profile with target enzymes, potentially offering different selectivity or potency compared to unsubstituted benzamidine or other halogenated derivatives. Therefore, the synthesis and biological evaluation of this compound would be a valuable endeavor to further explore the chemical space of protease inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBQHOGPERUSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-chloro-3-methylbenzamidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine (-NH₂) protons of the amidine group.

The aromatic region would likely show three signals due to the three protons on the benzene (B151609) ring. Based on the substitution pattern (chloro at C4, methyl at C3, and the amidinium group at C1), the protons at positions 2, 5, and 6 would have different chemical environments. The proton at C2, being ortho to the electron-withdrawing amidinium group, would be the most deshielded and appear at the lowest field. The proton at C6 would be ortho to the chloro group and meta to the amidinium group, while the proton at C5 would be ortho to the chloro group and meta to the methyl group. Their precise chemical shifts would be influenced by the combined electronic effects of the substituents.

The methyl group (-CH₃) at C3 would give rise to a singlet, integrating to three protons, in the upfield region of the spectrum, likely around 2.3-2.5 ppm. The protons of the amidine -NH₂ group are expected to appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (H2) ~7.8-8.0 d 1H
Aromatic H (H5) ~7.4-7.6 dd 1H
Aromatic H (H6) ~7.6-7.8 d 1H
Methyl (-CH₃) ~2.4 s 3H

Note: These are estimated values and actual experimental data may differ.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information about the carbon skeleton of this compound. It is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the methyl carbon, and the amidinium carbon.

The amidinium carbon (-C(NH)NH₂) would likely be the most deshielded carbon and appear at the lowest field, typically in the range of 160-170 ppm. The aromatic carbons would appear in the region of 120-145 ppm. The carbon attached to the chlorine atom (C4) and the carbon attached to the amidinium group (C1) would be significantly influenced by these substituents. The quaternary carbons (C1, C3, C4) would be identifiable by their lower intensity in a standard broadband-decoupled ¹³C NMR spectrum. The methyl carbon would be observed in the upfield region, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Amidinium Carbon (C=N) ~165
Aromatic C1 ~135
Aromatic C2 ~130
Aromatic C3 ~138
Aromatic C4 ~134
Aromatic C5 ~128
Aromatic C6 ~126

Note: These are estimated values and actual experimental data may differ.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent aromatic protons (H5 with H6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated aromatic carbons (C2, C5, C6) and the methyl carbon by correlating their signals to their attached protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characteristic Functional Group Vibrations and Band Assignments

The IR and Raman spectra of this compound would be characterized by vibrations of the amidine group, the aromatic ring, the C-Cl bond, and the methyl group.

Amidine Group Vibrations: The N-H stretching vibrations of the -NH₂ group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the amidine group would likely be observed in the range of 1650-1600 cm⁻¹. The N-H bending vibration would be expected around 1600 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Methyl Group Vibrations: The C-H stretching vibrations of the methyl group would be observed in the 2980-2850 cm⁻¹ range. The asymmetric and symmetric bending vibrations of the methyl group would appear around 1450 cm⁻¹ and 1380 cm⁻¹, respectively.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch 3400-3200 Medium-Strong Weak
Aromatic C-H Stretch >3000 Medium Medium
Methyl C-H Stretch 2980-2850 Medium Medium
C=N Stretch 1650-1600 Strong Medium
Aromatic C=C Stretch 1600-1450 Medium-Strong Strong
N-H Bend ~1600 Strong Weak
Methyl Bend 1450, 1380 Medium Medium

Note: These are estimated values and actual experimental data may differ.

Conformational Analysis Through Vibrational Spectroscopy

While this compound does not possess stereocenters, conformational isomers related to the rotation around the C1-C(N) bond might exist. Vibrational spectroscopy could potentially be used to study these conformers. Different spatial arrangements of the amidine group relative to the benzene ring could lead to slight shifts in the vibrational frequencies, particularly those of the amidine group and the adjacent aromatic C-H bonds. However, at room temperature, it is likely that these conformers would be rapidly interconverting, leading to averaged spectral features. Low-temperature IR or Raman studies might be necessary to resolve the spectra of individual conformers, if they are stable enough to be isolated.

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). For this compound (C₈H₉ClN₂), the expected exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern, with two major isotopes, ³⁵Cl and ³⁷Cl, appearing in an approximate 3:1 ratio, resulting in M+ and M+2 peaks in the mass spectrum. miamioh.edunih.gov

Tandem Mass Spectrometry (MS/MS) provides deeper structural information by isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions reveal the connectivity of the atoms within the molecule. For this compound, fragmentation would likely involve the cleavage of the bonds adjacent to the benzamidine (B55565) functional group and the aromatic ring. researchgate.netnist.govnih.govmzcloud.org Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules. researchgate.net Analysis of these fragmentation patterns allows for the unambiguous confirmation of the isomeric structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. nih.gov The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of electronic transitions within the substituted benzene ring and the amidine moiety. mdpi.com These transitions are typically of the π → π* and n → π* type. nih.govchemicalbook.com The presence of the chlorine atom and the methyl group as substituents on the benzene ring will influence the wavelength of maximum absorption (λmax). researchgate.net The solvent used for the analysis can also affect the position and intensity of the absorption bands. mdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

A successful SCXRD analysis of a suitable single crystal of this compound would yield a detailed structural model. From this model, precise bond lengths (e.g., C-Cl, C-C, C-N), bond angles, and torsion angles within the molecule can be tabulated. This data provides unequivocal proof of the compound's constitution and conformation in the solid state. For example, the planarity of the benzene ring and the geometry of the amidine group would be accurately defined.

Table 1: Representative Crystallographic Data for a Related Compound, 4-Chloro-N-(3-methylphenyl)benzamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.4379 (9)
b (Å)10.2493 (11)
c (Å)9.2600 (7)
β (°)92.893 (6)
Volume (ų)1273.74 (19)
Z4

This table presents data for a structurally similar compound and is for illustrative purposes only. Data sourced from reference.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This analysis identifies intermolecular interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, which govern the supramolecular architecture. For this compound, the amidine group's N-H protons are expected to act as hydrogen-bond donors, potentially forming interactions with the nitrogen atoms of neighboring molecules or the chlorine atom. The aromatic rings could engage in π–π stacking interactions, further stabilizing the crystal packing. Understanding these motifs is crucial for correlating the crystalline structure with the material's bulk properties.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is expected to be directed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. These forces dictate the crystal packing and ultimately influence the compound's physical properties.

Hydrogen Bonding: The benzamidine moiety is a primary site for hydrogen bonding. The amidine group (-C(NH2)=NH) contains both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the nitrogen atoms with lone pairs). nih.gov This functionality allows for the formation of robust intermolecular hydrogen bonds. In related benzamidine derivatives, the amidinium form is often found to engage in strong hydrogen bonds with counter-ions or solvent molecules. nih.gov For instance, the amidine group can form dimeric synthons or extended chains, significantly stabilizing the crystal lattice. mdpi.com Studies on amidine isosteres in peptide structures have shown they can act as both hydrogen-bond donors and acceptors, compatible with ordered structures like helices. nih.govrsc.org In the case of this compound, it is highly probable that the N-H groups will interact with the nitrogen atoms of adjacent molecules, leading to well-defined one-, two-, or three-dimensional networks.

Halogen Bonding: The chlorine atom attached to the benzene ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region, known as a σ-hole, on the halogen atom interacts with a nucleophilic site. acs.orgrug.nl This positive σ-hole is located on the halogen atom along the axis of the C-Cl bond. acs.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov In the crystal structure of this compound, the chlorine atom could form halogen bonds with the electron-rich nitrogen atoms of the amidine group or the π-system of a neighboring aromatic ring. The strength of these interactions can be significantly influenced by other substituents on the aromatic ring; for example, electron-withdrawing groups like fluorine can enhance the σ-hole and lead to stronger halogen bonds. researchgate.net

To illustrate the types of interactions possible, the crystallographic data for a structurally related compound, 4-chloro-N-(3-methylphenyl)benzamide , is presented below. Although this is a benzamide (B126) and not a benzamidine, it shares the 4-chloro-3-methylphenyl substitution pattern and demonstrates how such molecules pack in the solid state.

Table 1: Illustrative Crystal Data for a Related Compound: 4-chloro-N-(3-methylphenyl)benzamide. nih.gov
ParameterValue
Chemical FormulaC₁₄H₁₂ClNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.4379 (9)
b (Å)10.2493 (11)
c (Å)9.2600 (7)
β (°)92.893 (6)
Volume (ų)1273.74 (19)
Key InteractionIntermolecular N—H⋯O hydrogen bonds

In this related structure, the crystal packing is primarily stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.gov This highlights the dominant role that hydrogen bonding, originating from the amide (or in our case, amidine) group, plays in the supramolecular assembly.

Chromatographic Method Development for Analytical and Preparative Applications (e.g., HPLC, GC)

Developing robust chromatographic methods is essential for the analysis and purification of this compound, ensuring its identity, purity, and quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this compound, though each requires specific considerations for method development.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly versatile technique for the analysis and purification of compounds like this compound, which possesses good UV absorbance due to its aromatic system.

Analytical Method Development : For analytical purposes, the goal is to achieve good resolution, sensitivity, and rapid analysis times.

Column Selection : Reversed-phase (RP) chromatography is the most common starting point. A C18 or C8 column would be appropriate, separating the analyte based on its hydrophobicity. The choice of column depends on the desired retention and selectivity.

Mobile Phase : A typical mobile phase would consist of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. thermofisher.com Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape. nih.gov The pH of the aqueous phase is critical for benzamidines, as their protonation state will significantly affect retention time.

Detection : UV detection would be highly effective, likely at a wavelength around 254 nm or at the compound's specific λmax. For higher sensitivity and specificity, mass spectrometry (MS) detection (LC-MS) can be employed. chromatographyonline.com

Preparative Method Development : The aim of preparative HPLC is to isolate and purify larger quantities of the compound. nih.gov This often involves scaling up an analytical method.

Column and Loading : Larger diameter columns packed with larger particles are used to accommodate higher sample loads.

Mobile Phase : To reduce costs, solvent composition is optimized for efficiency and ease of removal from the collected fractions.

Affinity chromatography, using a ligand like p-aminobenzamidine immobilized on a solid support, is a specialized preparative technique used to purify or remove trypsin-like serine proteases, a class of enzymes that benzamidine inhibits. sigmaaldrich.comgripharma.com

Table 2: Typical Starting Parameters for HPLC Method Development for Aromatic Amines/Amidines.
ParameterAnalytical HPLCPreparative HPLC
ColumnC18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile PhaseA: 0.1% Formic Acid in Water B: AcetonitrileA: Water B: Acetonitrile/Methanol
ElutionGradient (e.g., 5% to 95% B)Isocratic or Step Gradient
Flow Rate1.0 mL/min20-50 mL/min
DetectionUV (e.g., 254 nm) or MSUV (high concentration)
Injection Volume5-20 µL100 µL - several mL

Gas Chromatography (GC):

GC is suitable for thermally stable and volatile compounds. Benzamidine and its derivatives can be challenging to analyze by GC due to their polarity and potential for thermal degradation. cdc.gov

Analytical Method Development :

Column Selection : A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a common choice for a wide range of organic molecules. For more polar analytes like aromatic amines, a column with higher phenyl content or a specialized phase (e.g., DB-35MS) might provide better peak shape and resolution. nih.gov

Inlet and Temperature Program : The injector temperature must be high enough to ensure rapid volatilization without causing degradation. A temperature program, starting at a lower oven temperature and ramping to a higher temperature, is typically used to separate compounds with different boiling points.

Derivatization : To improve volatility and thermal stability, derivatization is often employed for polar compounds like aromatic amines. cdc.gov Silylating agents can react with the N-H groups of the amidine to create less polar, more volatile derivatives suitable for GC analysis.

Detection : A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For greater sensitivity and positive identification, a Mass Spectrometer (MS) is the detector of choice (GC-MS). nih.gov The mass spectrum of underivatized benzamidine shows a prominent molecular ion peak. nih.gov

Due to the polar nature of the amidine group, HPLC is generally the more direct and preferred method for the analysis of this compound, avoiding potential complications of thermal instability and the need for derivatization that can arise with GC.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and inherent reactivity of molecules. By solving approximations of the Schrödinger equation, these methods can elucidate a wealth of information about a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. mdpi.comchemrxiv.org This method is valued for its balance of accuracy and computational efficiency. For aromatic compounds like substituted benzamides, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31+G(d,p), can accurately predict bond lengths and angles. researchgate.net

Table 1: Representative Optimized Geometrical Parameters Calculated via DFT (Note: Data is illustrative and based on typical values for similar structures, not specific to 4-Chloro-3-methylbenzamidine.)

Parameter Bond Typical Calculated Value (Å)
Bond Length C-Cl 1.74
Aromatic C-C 1.39 - 1.41
C-C (ring-amidine) 1.50
C=N (amidine) 1.28
C-N (amidine) 1.35
Parameter Angle Typical Calculated Value (°)
Bond Angle Cl-C4-C3 119.0
C3-C4-C5 121.0
C(ring)-C(amidine)-N 118.0 - 122.0

This interactive table is designed to illustrate the kind of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), and the LUMO energy is related to its electron affinity (its ability to accept an electron). The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. For related compounds, this gap is a key parameter in understanding their bioactivity. researchgate.net Computational studies on various substituted aromatic compounds have effectively used HOMO-LUMO analysis to predict their electronic behavior. rsc.org

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are conceptual and based on analyses of similar aromatic compounds.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
Energy Gap (ΔE) 4.7

This interactive table presents typical energy values derived from FMO analysis.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule, which is invaluable for predicting how it will interact with other species. rsc.orgnih.gov The MEP is plotted onto a constant electron density surface, with different colors indicating varying electrostatic potentials.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These sites are often found around electronegative atoms like oxygen and nitrogen. nih.gov Regions of positive potential (colored blue) are electron-poor and are the sites for nucleophilic attack. nih.gov For this compound, the MEP map would likely show a significant negative potential around the nitrogen atoms of the amidine group due to their lone pairs of electrons, making this a primary site for protonation or interaction with electrophiles. The area around the chlorine atom, despite its electronegativity, can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. dtic.mil

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.gov These parameters provide a more detailed understanding than the HOMO-LUMO gap alone.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). This index is particularly useful for classifying molecules as strong or marginal electrophiles. nih.gov

These descriptors are crucial in fields like drug design and materials science to predict how a molecule will behave in a given chemical environment. For instance, a high electrophilicity index for a compound suggests it can act as a good electrophile in reactions. nih.gov

Table 3: Calculated Global Reactivity Descriptors (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 2.)

Descriptor Formula Calculated Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -4.15
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.35
Electrophilicity Index (ω) μ² / (2η) 3.66

This interactive table shows how global reactivity descriptors are calculated from frontier orbital energies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic properties, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy. chemrxiv.orgnih.gov

Calculated vibrational frequencies (IR and Raman) help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching or bending of particular bonds. For this compound, theoretical calculations would predict characteristic vibrational modes for the C-Cl stretch, the C=N and N-H stretches of the amidine group, and the various vibrations of the substituted benzene (B151609) ring. Time-dependent DFT (TD-DFT) can predict electronic transitions, which are observed in UV-Vis spectra. This allows for the assignment of absorption bands to specific electronic excitations, often involving the frontier orbitals (e.g., HOMO → LUMO transitions). researchgate.net

Conformational Analysis and Potential Energy Surface Exploration

Most molecules are not rigid structures and can exist in various spatial orientations or conformations by rotating around single bonds. youtube.comyoutube.com Conformational analysis is the study of the energies of these different conformers and the barriers to their interconversion. nih.gov This is particularly important for understanding how a molecule might fit into a protein's active site or pack in a crystal. nih.gov

For this compound, a key area of conformational flexibility is the rotation around the bond connecting the benzene ring to the amidine group. Computational methods can be used to construct a potential energy surface by calculating the energy of the molecule as this bond's dihedral angle is systematically varied. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers between them. Studies on benzamidinium-based inhibitors have shown that the molecule's conformation can change significantly when it binds to a protein, highlighting the importance of understanding its conformational preferences. nih.gov

Intermolecular Interaction Energy Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a summary of the intermolecular contacts in the crystal. gazi.edu.tr The most significant contributions to the crystal packing of the related compound were found to be from H···H, H···C/C···H, and Cl···H/H···Cl interactions. nih.govresearchgate.net This suggests that dispersion forces and weak hydrogen bonds play a major role in the solid-state architecture. The red spots on the dnorm surface, a feature of the analysis, highlight the closest intermolecular contacts, which in the case of the studied isoxazole, correspond to C—H···N and C—H···Cl interactions. gazi.edu.tr

Below is a table summarizing the percentage contributions of the most important intermolecular contacts to the Hirshfeld surface for the related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. nih.govresearchgate.net

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H48.7
H···C/C···H22.2
Cl···H/H···Cl8.8
H···O/O···H8.2
H···N/N···H5.1

This data is for the related compound 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole and serves to illustrate the types of interactions that could be relevant for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions is fundamental to chemistry. Computational chemistry provides powerful tools to elucidate reaction mechanisms and characterize the high-energy transition states that lie on the reaction coordinate between reactants and products. wikipedia.orggithub.iofossee.in

For a molecule like this compound, computational studies could, for example, investigate its synthesis, hydrolysis, or reactions involving the amidine group. Such studies typically employ quantum mechanical methods, like density functional theory (DFT), to map out the potential energy surface (PES) of a reaction. rsc.org The PES is a mathematical representation of the energy of a system as a function of the positions of its atoms. wikipedia.orgfossee.in

Key objectives of these computational studies include:

Locating Stationary Points: This involves finding the geometries of reactants, products, and any intermediates, which correspond to minima on the PES.

Identifying Transition States: A transition state is a first-order saddle point on the PES, representing the energy maximum along the minimum energy path between reactants and products. github.io Its structure is crucial for understanding the reaction mechanism.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in the reaction rate. fiveable.me

Simulating Reaction Pathways: By tracing the path of lowest energy from the transition state down to the reactants and products (the intrinsic reaction coordinate), the entire course of the reaction can be visualized.

While specific computational studies on the reaction mechanisms of this compound are not documented in the reviewed literature, the established methodologies of computational chemistry provide a robust framework for such investigations. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org For non-biological systems, MD simulations can provide detailed insights into the conformational dynamics, phase behavior, and intermolecular interactions in the liquid or solid state. rsc.orgnih.gov

An MD simulation of this compound could be employed to understand:

Conformational Preferences: The molecule has a rotatable bond between the phenyl ring and the amidine group. MD simulations could reveal the preferred dihedral angles and the energy barriers to rotation in different environments (e.g., in a solvent or in the molten state).

Solvation Structure: When simulated in a solvent, MD can show how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Aggregation Behavior: At higher concentrations, MD simulations can predict whether molecules of this compound tend to aggregate and, if so, the preferred orientation of the molecules within the aggregates (e.g., through π–π stacking or hydrogen bonding). rsc.orgnih.gov

Transport Properties: MD can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through a medium.

The simulations work by numerically solving Newton's equations of motion for a system of interacting particles. rsc.org The forces between the particles are calculated using a force field, which is a set of parameters that describe the potential energy of the system. While specific MD studies on this compound are not available, the methodology is well-suited to explore its dynamic behavior. rsc.orgnih.gov

Reactivity and Transformational Chemistry

Functional Group Transformations Involving the Amidine Moiety

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a strong base and a potent nucleophile. It can undergo several key transformations.

Hydrolysis: Like other benzamidines, 4-Chloro-3-methylbenzamidine is susceptible to hydrolysis under aqueous conditions, particularly in basic or acidic environments, to yield the corresponding 4-chloro-3-methylbenzamide. anu.edu.auacs.orglibretexts.org Further hydrolysis can produce 4-chloro-3-methylbenzoic acid. libretexts.org The rate of this reaction is pH-dependent, increasing in more basic solutions where the dominant pathway involves the attack of a hydroxide (B78521) ion on the neutral benzamidine (B55565) species. anu.edu.auacs.org

Reduction: The amidine group can be reduced to a diamine. While specific studies on this compound are not prevalent, the reduction of benzamidines is a known transformation. A related reaction is the enzymatic or chemical reduction of benzamidoxime (B57231) derivatives to their corresponding benzamidines, highlighting the accessibility of this functional group through reductive processes. researchgate.netnih.govnih.govresearchgate.net

N-Arylation and N-Alkylation: The nitrogen atoms of the amidine group can be functionalized through arylation or alkylation reactions. Copper-catalyzed cross-coupling reactions, for example, can be used to synthesize N-aryl amidines from amidine salts and aryl halides, often in solvents like DMF or acetonitrile (B52724) without the need for a ligand. chemrxiv.orgacs.org Strong bases can also be employed to activate amines for direct addition to nitriles, providing a route to N-substituted amidines. nih.gov

Table 1: Potential Functional Group Transformations of the Amidine Moiety
Reaction TypeReagents/ConditionsProduct TypeNotes
HydrolysisAqueous acid (e.g., HCl) or base (e.g., NaOH)4-Chloro-3-methylbenzamide, 4-Chloro-3-methylbenzoic acidThe rate is significantly faster at higher pH. anu.edu.auacs.org
ReductionReducing agents (e.g., LiAlH₄, H₂/catalyst)(4-Chloro-3-methylphenyl)methanediamineConverts the C=N bond to a C-N single bond.
N-ArylationAryl halide, Cu catalyst, baseN-Aryl-4-chloro-3-methylbenzamidineA common method for creating more complex amidine structures. chemrxiv.orgacs.org
N-AlkylationAlkyl halide, baseN-Alkyl-4-chloro-3-methylbenzamidineIntroduces alkyl substituents on the amidine nitrogen atoms.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic attack, with the outcome directed by the existing substituents.

Electrophilic Aromatic Substitution: The directing effects of the substituents on the ring are complex. The methyl group (-CH₃) is an activating, ortho, para-director, while the chloro group (-Cl) is a deactivating, ortho, para-director. studysmarter.co.uklibretexts.orgmsu.edu The amidine group is strongly deactivating and a meta-director. The interplay of these groups suggests that incoming electrophiles will be directed to specific positions. The methyl group activates positions 2 and 6 (ortho) and 4 (para). The chloro group directs to positions 3 and 5 (ortho and para relative to it). The amidine group directs to positions 2 and 6 (meta). Therefore, the positions at C2 and C6 are the most likely sites for electrophilic substitution, being activated by the methyl group and directed meta by the deactivating amidine group. libretexts.orgpressbooks.pub

Nucleophilic Aromatic Substitution (NAS): The chlorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution reactions. However, the success of the common SNAr (addition-elimination) mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.commsu.edu In this compound, the electron-withdrawing amidine group is meta to the chlorine, and the electron-donating methyl group is ortho. This arrangement does not favor the SNAr mechanism. Consequently, replacing the chlorine atom via this pathway would likely require very harsh conditions (high temperature and pressure) or proceed through an alternative, high-energy benzyne (B1209423) intermediate, which can be formed using extremely strong bases like sodium amide. pearson.compearson.comvaia.commasterorganicchemistry.com The benzyne mechanism could lead to a mixture of products where the incoming nucleophile adds to either C4 or C5.

Role of this compound as a Synthetic Precursor and Building Block

With its multiple reactive sites, this compound is a valuable precursor for more complex molecules. The transformations described above allow it to serve as a versatile building block in medicinal and materials chemistry. For instance, the amidine functionality is a key pharmacophore in many drug candidates, and the ability to modify the aromatic ring through substitution reactions adds to its utility. nih.govnih.gov The presence of the chloro group allows for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. This makes the compound a useful intermediate for creating libraries of compounds for drug discovery or for synthesizing targeted molecules with specific electronic or biological properties.

Derivatization Strategies for Enhancing Chemical Diversity and Modularity

Derivatization is key to exploring the chemical space around a core structure for applications such as drug development or materials science. This compound offers several handles for such derivatization.

Strategies include:

N-Functionalization: As mentioned, the amidine nitrogens can be readily alkylated or arylated. chemrxiv.orgacs.orgrsc.org This allows for the introduction of a wide variety of substituents, altering properties like solubility, basicity, and biological activity.

Aromatic Ring Functionalization: Further electrophilic substitution on the ring can introduce new functional groups. For example, nitration or sulfonation could add strongly electron-withdrawing groups, which would in turn activate the chlorine atom for subsequent nucleophilic aromatic substitution.

Cross-Coupling Reactions: The chloro group is a prime site for palladium-catalyzed cross-coupling reactions, enabling the attachment of aryl, vinyl, or alkyl groups. This modular approach is a cornerstone of modern synthetic chemistry for building molecular diversity.

Ring System Annulation and Heterocycle Formation Reactions

Amidines are exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles because they provide a pre-formed N-C-N fragment. google.com this compound can be expected to participate in a variety of cyclocondensation and annulation reactions to form important heterocyclic systems.

Pyrimidines: One of the most common applications of benzamidines is in the synthesis of pyrimidines. Reaction with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their equivalents under basic or acidic conditions leads to the formation of the pyrimidine (B1678525) ring. nih.govacs.orgacs.orgthieme-connect.compsu.eduustl.edu.cn For example, a [3+3] annulation with an α,β-unsaturated ketone would yield a 2-(4-chloro-3-methylphenyl)-substituted pyrimidine. psu.edu

Imidazoles: Imidazoles can be synthesized from amidines by reacting them with α-haloketones. acs.orgsemanticscholar.org This reaction involves the condensation of the amidine with the ketone to form the five-membered imidazole (B134444) ring. Other routes include reactions with gem-dibromo vinylarenes or the cyclization of N'-(halothienyl)amidines. tandfonline.comthieme-connect.com

Triazines: 1,3,5-Triazines can be formed from amidines through several methods. The Pinner synthesis involves the reaction of an aryl amidine with phosgene. wikipedia.org More modern, greener approaches include the copper-catalyzed aerobic oxidative coupling of amidines with alcohols or the iodine-mediated reaction of amidines with tertiary amines. rsc.orgrsc.orgorganic-chemistry.orgthieme-connect.com These reactions typically involve the construction of the triazine ring from two or three molecular components, with the amidine being central.

Table 2: Potential Heterocyclic Systems Derived from this compound
Reactant PartnerResulting HeterocycleGeneral Conditions
α,β-Unsaturated KetonePyrimidineBase or acid catalysis, often with oxidation. nih.govpsu.edu
α-HaloketoneImidazoleBase, often in aqueous/organic solvent mixtures. acs.orgsemanticscholar.org
Alcohol (with catalyst)1,3,5-TriazineMetal catalyst (e.g., Cu, Pt), oxidative conditions. rsc.orgrsc.org
1,3-DiketonePyrimidineAcid or base catalysis. acs.org
Phosgene or equivalent1,3,5-TriazinePinner triazine synthesis conditions. wikipedia.org

Applications in Advanced Chemical Synthesis and Materials Science

Synthesis of Complex Organic Molecules Using 4-Chloro-3-methylbenzamidine as a Key Synthon

In modern organic synthesis, the construction of complex molecules is often achieved through the strategic assembly of smaller, pre-functionalized building blocks known as synthons. ub.edutcd.ie this compound serves as a valuable synthon, where its constituent parts—the substituted aromatic ring and the reactive amidine group—can be elaborated through a variety of chemical transformations. purdue.edu

The amidine functional group is particularly useful as a precursor for the synthesis of nitrogen-containing heterocycles. Research has demonstrated that amidines can undergo palladium-catalyzed aminocarbonylation to form acyl amidines. nih.gov These intermediates are highly valuable as they can be readily cyclized in one-pot procedures to generate important heterocyclic scaffolds, such as 1,2,4-triazoles and 1,2,4-oxadiazoles. nih.gov This methodology highlights how the amidine portion of this compound can act as a reactive handle to build more complex molecular architectures. nih.gov

Furthermore, the general class of substituted benzamidines has been utilized in the synthesis of various complex structures. scribd.com The chloro and methyl groups on the aromatic ring provide additional sites for modification or can influence the reactivity and properties of the final molecule, making the compound a tailored starting point for multi-step synthetic campaigns. purdue.edusathyabama.ac.in

Scaffold Design for Chemical Libraries and Combinatorial Chemistry (Purely Chemical Context)

Combinatorial chemistry is a powerful technique used to rapidly generate large, diverse collections of compounds, known as chemical libraries. nih.govslideshare.netresearchgate.net This approach relies on a core molecular structure, or scaffold, onto which various chemical building blocks can be systematically attached. muni.cz

This compound is well-suited to function as a scaffold in a purely chemical context for several reasons:

Multiple Reaction Sites: The molecule possesses distinct reactive sites. The amidine group can undergo acylation or participate in cyclization reactions to form heterocycles, while the aromatic ring offers potential for further functionalization. nih.gov

Structural Diversity: The existing chloro and methyl substituents provide a defined three-dimensional starting point. By varying the reagents that react with the amidine group, a library of compounds with a common core but diverse peripheral groups can be synthesized in parallel. muni.czimperial.ac.uk

Tunable Properties: The electronic properties of the scaffold are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. This inherent functionality can be leveraged to fine-tune the chemical characteristics of the resulting library members.

The process of using a scaffold like this compound in combinatorial synthesis allows for the efficient exploration of chemical space to discover molecules with desired properties. nih.govresearchgate.net

Table 1: Principles of Scaffold-Based Library Design

Feature Description Relevance of this compound
Core Structure A common molecular framework shared by all library members. The 4-chloro-3-methylphenyl group provides a rigid and consistent core.
Diversity Points Specific locations on the scaffold where chemical variations are introduced. The amidine group is a primary point for introducing diversity through reactions like acylation or cyclocondensation. nih.gov
Building Blocks A set of diverse reagents that are attached to the scaffold's diversity points. A variety of acid chlorides, anhydrides, or other electrophiles could be reacted with the amidine moiety. nih.gov

| Synthesis Strategy | The method used to generate the library, often in a parallel or mix-and-split format. imperial.ac.uk | Parallel synthesis in multi-well plates could be used to react the scaffold with different building blocks simultaneously. imperial.ac.uk |

Utilization in Polymer Chemistry and Advanced Organic Materials

While amidine-containing compounds, in general, find applications in materials science and polymer chemistry due to their potential for high thermal stability and specific chemical interactions, detailed research specifically documenting the incorporation of this compound into polymer backbones or as a component in advanced organic materials is not widely reported in the surveyed literature. lookchem.comscribd.com The development of functional organic materials often relies on monomers with specific, predictable reactivity under polymerization conditions, and the suitability of this particular compound would require further investigation. scribd.commdpi.com

Development of Novel Ligands for Coordination Chemistry or Metal-Organic Frameworks (MOFs)

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions called ligands. uomustansiriyah.edu.iq Ligands are Lewis bases that donate at least one pair of electrons to the metal, which acts as a Lewis acid. uci.edu Ligands that can bind to a metal through more than one atom are called polydentate or chelating ligands. uci.edubccampus.ca

The this compound molecule possesses the necessary features to act as a potential ligand:

Bidentate Potential: The benzamidine (B55565) group contains two nitrogen atoms, each with a lone pair of electrons. This structure allows it to potentially act as a bidentate ligand, binding to a single metal center through both nitrogen atoms to form a stable chelate ring. bccampus.ca

This chelating ability makes it a candidate for use as an organic "linker" or "strut" in the construction of Metal-Organic Frameworks (MOFs). sigmaaldrich.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. sigmaaldrich.comresearchgate.net The properties of a MOF, such as its pore size, surface area, and chemical functionality, are directly determined by the choice of the metal and the organic linker. sigmaaldrich.comsemanticscholar.org

The use of this compound as a linker could lead to MOFs with tailored properties. The chloro and methyl groups on the phenyl ring would project into the pores of the framework, potentially influencing the framework's interactions with guest molecules, such as in applications for gas separation or storage. nih.gov For example, studies on other MOFs have shown that chloro-functionalization of the organic linker can enhance the adsorption of specific molecules like benzene (B151609). nih.gov

Table 2: Hypothetical MOF Components with this compound Ligand

MOF Component Role Example from this Context
Metal Node The joints or corners of the framework, typically metal ions or clusters (e.g., Cu²⁺, Zn²⁺, Zr⁶⁺). sigmaaldrich.com A transition metal ion such as Copper(II) or Zinc(II).
Organic Linker The struts that connect the metal nodes to form the extended, porous structure. sigmaaldrich.com This compound, acting as a bidentate N,N'-donor ligand.

| Pore Environment | The internal space of the MOF, whose surface chemistry is defined by the linker. | The pore surface would be decorated with chloro and methyl functional groups, influencing polarity and selectivity. nih.gov |

Applications in Advanced Analytical Reagents or Probes (if applicable)

Based on the available scientific literature, there are no prominent or established applications of this compound as an advanced analytical reagent or probe. While some organic molecules with specific functionalities are designed as fluorescent sensors or probes, such a role for this particular compound has not been a focus of the reviewed research. mdpi.com

Future Research Trajectories and Unexplored Avenues

Innovations in Catalyst Development for 4-Chloro-3-methylbenzamidine Synthesis

The synthesis of substituted benzamidines, including this compound, is poised for significant advancement through the development of novel catalytic systems. Current research in related syntheses points toward more efficient, selective, and sustainable methods. Future efforts will likely focus on several key areas:

Advanced Metal-Based Catalysts: While traditional methods exist, the application of modern organometallic catalysts offers substantial promise. Copper- and palladium-catalyzed reactions, for instance, have revolutionized the formation of C-N bonds and heterocyclic structures. mdpi.comthieme-connect.commdpi.com Research into Pd-catalyzed cascade amination/Heck coupling and Cu(I)-catalyzed reactions could provide efficient routes to complex derivatives from this compound precursors. mdpi.com The use of earth-abundant metals like zinc and manganese is also a growing area, offering cost-effective and greener alternatives. mdpi.comresearchgate.net

Novel Catalyst Supports and Systems: The development of innovative catalyst supports can enhance activity, selectivity, and recyclability. Systems such as ionic liquid-supported nano-metal catalysts have been proposed for benzamidine (B55565) synthesis, offering high activity and recoverability. google.com Furthermore, metal-organic frameworks (MOFs) and enzyme-metal biohybrid catalysts represent the next generation of catalytic technology, potentially allowing for reactions under milder conditions with greater control. mdpi.combeilstein-journals.org

Green Chemistry Approaches: A significant trajectory is the alignment with green chemistry principles. This includes the use of environmentally benign oxidants like molecular oxygen, as demonstrated in some manganese-catalyzed reactions, and designing processes in sustainable solvents. mdpi.com The catalytic hydrogenation route to prepare the key precursor, 4-chloro-3-methylaniline, from 2-chloro-5-nitrotoluene (B86962) using a platinum catalyst, generates water as the only byproduct, highlighting a move away from stoichiometric reductants like iron powder that generate significant waste. wipo.int

Catalyst TypeKey FeaturesPotential Application for this compoundReferences
Palladium ComplexesHigh efficiency in C-C and C-N bond formation; enables cascade reactions.Diversification of the benzamidine core via cross-coupling and C-H activation. mdpi.comthieme-connect.combeilstein-journals.org
Copper ComplexesCost-effective; versatile for N-arylation and cycloaddition reactions.Efficient synthesis of the core structure and related N-heterocycles. mdpi.commdpi.comresearchgate.net
Enzyme-Metal BiohybridsCombines the selectivity of enzymes with the reactivity of metal catalysts.Enantioselective synthesis of chiral derivatives. beilstein-journals.org
Ionic Liquid-Supported NanoparticlesHigh catalytic activity, excellent stability, and easy recovery/recycling.Greener synthesis processes with reduced catalyst leaching. google.com
Manganese Oxide Molecular SievesUtilizes O₂ as a green oxidant; base- and additive-free conditions.Sustainable synthesis of pyrimidines and other heterocycles from benzamidines. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical synthesis, moving from heuristic-based approaches to data-driven predictive models. engineering.org.cnarocjournal.com For a target like this compound, these technologies offer powerful tools to accelerate discovery and optimization.

Future research will likely leverage AI/ML in the following ways:

Retrosynthesis and Route Discovery: AI-powered retrosynthesis tools can analyze the structure of this compound and its derivatives to propose novel and efficient synthetic pathways that may not be obvious to human chemists. engineering.org.cn These models learn from vast reaction databases to predict viable disconnections and precursor molecules.

Reaction Outcome and Condition Prediction: Neural network models can predict the outcome, yield, and selectivity of chemical reactions with high accuracy. arocjournal.comarxiv.org For a given transformation of this compound, an ML model could predict the optimal catalyst, solvent system, and temperature, drastically reducing the experimental effort required for optimization. nih.gov

Overcoming Data Challenges: A key challenge is the potential for bias in the training datasets, which can lead to incorrect predictions. nih.gov Future work will focus on developing more robust and "debiased" datasets and interpretation frameworks to understand why a model makes a particular prediction, thereby increasing trust and reliability. nih.gov Template-free algorithms and graph neural networks (GNNs) are at the forefront of this effort, as they can generalize better to new and undocumented reactions. engineering.org.cnijnc.ir

AI/ML ApplicationDescriptionRelevance to this compoundReferences
Single-Step RetrosynthesisPredicts possible reactants for a target molecule by learning from known reaction rules and examples.Identifies novel or more efficient precursors and synthetic routes. engineering.org.cn
Reaction Condition PredictionA neural network model suggests suitable catalysts, reagents, and solvents for a given transformation.Accelerates optimization of synthesis and diversification reactions. nih.gov
Yield PredictionModels trained on large datasets forecast the potential yield of a reaction under specific conditions.Prioritizes high-yielding reaction pathways before laboratory execution. arocjournal.com
Novel Reactivity DiscoveryElectron-based ML models can explore reaction spaces to uncover novel transformations beyond training data.Designs new functionalization strategies for the benzamidine scaffold. arxiv.org

Exploration of Novel Reactivity Patterns for Diversification

The functionalization of the this compound core is a rich area for exploration. Moving beyond simple modifications, future research can focus on employing modern synthetic reactions to generate libraries of structurally diverse molecules with unique properties.

C-H Activation: Direct C-H activation and functionalization offer an atom-economical approach to modify the aromatic ring or methyl group without the need for pre-functionalized substrates. Palladium-catalyzed C-H activation has already been shown to be effective for coupling benzamidines with terminal alkynes. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, allow for the construction of complex molecular architectures in a single step from three or more starting materials. beilstein-journals.org Using this compound or a precursor as a component in MCRs could rapidly generate libraries of novel, drug-like heterocyclic compounds.

Tandem and Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, provide an elegant pathway to complex molecules. mdpi.comresearchgate.net A one-pot tandem reaction involving a substituted benzamidine could be designed to build fused ring systems or other intricate scaffolds.

DNA-Compatible Synthesis: The development of reactions that are compatible with DNA-encoded library (DEL) technology opens up vast possibilities. A hydroxylamine-mediated conversion of amines to amidines has been reported for on-DNA synthesis, which could be adapted to incorporate the 4-chloro-3-methylphenyl moiety into massive libraries for hit discovery. rsc.org

Development of High-Throughput Screening Methods for Chemical Properties

To unlock the therapeutic or material science potential of derivatives made from this compound, robust high-throughput screening (HTS) methods are essential. evotec.com HTS allows for the rapid evaluation of thousands of compounds to identify "hits" with desired properties.

Future avenues in this area include:

Integrated Screening Platforms: Combining HTS with computational methods, known as virtual screening, can prioritize compounds for synthesis and testing, making the discovery process more efficient. researchgate.netresearchgate.net A workflow could involve docking a virtual library of this compound derivatives into a protein target, followed by HTS of only the most promising candidates.

Advanced Assay Readouts: Moving beyond simple biochemical assays, future screening will increasingly use cell-based assays and more complex readouts to provide more physiologically relevant data. evotec.com Label-free detection methods like biolayer interferometry (BLI) combined with mass spectrometry offer a powerful way to screen natural product extracts or combinatorial libraries for binding affinity against a target protein. nih.gov

Kinetic-Based Screening: There is a growing understanding that not just binding affinity (potency), but also binding kinetics (the rates of association and dissociation), are crucial for in vivo efficacy. Developing HTS methods that can predict or measure kinetic parameters could provide a critical advantage in drug discovery. acs.org

Screening MethodPrincipleApplication for DerivativesReferences
Biochemical AssaysMeasures the direct effect of a compound on a purified target (e.g., enzyme inhibition) in a cell-free system.Primary screening for on-target effects. evotec.com
Cell-Based AssaysMeasures the effect of a compound in a more physiologically relevant cellular environment.Screening for cytotoxicity, pathway modulation, or phenotypic changes. nih.govnih.gov
Virtual Screening (Docking)Computationally predicts the binding affinity of a library of compounds to a target's 3D structure.Prioritizes compounds for synthesis and wet-lab screening, reducing costs. researchgate.net
Biolayer Interferometry (BLI)An optical, label-free technique to measure biomolecular interactions in real-time.High-throughput measurement of binding affinity and kinetics. nih.gov
Fragment-Based ScreeningScreens smaller, low-complexity molecules (fragments) that can be optimized into potent leads.Identifies efficient binding interactions using techniques like X-ray crystallography. beilstein-institut.de

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound and its derivatives can be greatly enhanced by monitoring reactions in real-time. In-situ characterization provides kinetic and mechanistic data that is unattainable through traditional offline analysis of the final product.

Spectroscopic Monitoring: Techniques like Raman and infrared (IR) spectroscopy are powerful tools for in-situ analysis. Raman spectroscopy has been successfully used to monitor the kinetics of imine formation, a related reaction, by tracking the intensity of characteristic vibrational modes over time. researchgate.net This allows for the precise determination of reaction rates and the study of substituent effects.

Fluorescence-Based Quantification: For reactions involving solid-phase synthesis or the functionalization of materials, fluorescence-based methods can be adapted for in-situ analysis. A method based on the reaction of benzamidine moieties with glyoxal (B1671930) and benzaldehyde (B42025) to form a fluorescent product has been used to quantify and image ligand density on solid supports. nih.gov This could be invaluable for developing sensors or functional materials based on the this compound scaffold.

NMR Spectroscopy: While more complex to implement for in-situ monitoring, flow NMR and rapid-acquisition techniques can provide detailed structural information about reactants, intermediates, and products as the reaction progresses.

Opportunities in Supramolecular Chemistry and Self-Assembly Processes

The benzamidine functional group is an excellent hydrogen-bonding motif, making it a powerful building block for supramolecular chemistry. uni-konstanz.de This field explores the non-covalent assembly of molecules into larger, ordered structures with emergent properties. nih.govyoutube.com The specific substitution pattern of this compound offers unique steric and electronic features to direct these assembly processes.

Designed Molecular Architectures: Benzamidines are known to form self-complementary hydrogen bonds, leading to the formation of predictable structures like infinite 1D chains. uni-konstanz.de The chloro and methyl groups on the phenyl ring of this compound will influence the packing and stability of these assemblies, potentially leading to novel materials.

Stimuli-Responsive Systems: The basicity of the amidine group makes it responsive to pH. This can be exploited to create "smart" materials where the self-assembly process is reversible and can be switched on or off. acs.org Related amidine monomers have been designed to respond to CO2, switching their solubility and properties, a strategy that could be applied here. nih.gov

Functional Materials: Self-assembled supramolecular structures can have a wide range of applications. By designing appropriate derivatives of this compound, it may be possible to create gels, liquid crystals, or nanostructures for use in drug delivery, sensing, or catalysis. youtube.comresearchgate.netasianpubs.org For example, bis-benzamidines can self-assemble on surfaces to create adaptable layers for ultrasensitive virus detection. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-3-methylbenzamidine, and what methodological considerations ensure reproducibility?

  • Answer : The synthesis of chlorinated benzamidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide are synthesized via coupling reactions between acyl chlorides and amines under anhydrous conditions . Key steps include:

  • Reagent Selection : Use freshly distilled acyl chlorides to minimize hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity.
    • Validation : Confirm yield and purity via TLC and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer : A multi-technique approach is critical:

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • UV-Vis Spectroscopy : Monitor π→π* transitions (λmax ~270–290 nm) to assess electronic properties .

Q. What safety protocols are essential when handling chlorinated benzamidine derivatives?

  • Answer : Chlorinated compounds require strict safety measures:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/skin contact .
  • Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
  • Emergency Procedures : For spills, adsorb with inert materials (e.g., vermiculite) and treat contaminated skin with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound analogs?

  • Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

  • Triangulation : Validate results using orthogonal assays (e.g., enzymatic inhibition + bacterial proliferation assays) .
  • Purity Verification : Conduct HPLC-MS to confirm compound integrity (>98% purity) .
  • Dose-Response Analysis : Perform IC50/EC50 studies across multiple concentrations to rule out false positives .

Q. What methodologies optimize the dual-targeting of bacterial enzymes (e.g., acps-pptase) by this compound derivatives?

  • Answer : Dual-targeting requires:

  • Enzyme Kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for both enzyme classes .
  • Molecular Docking : Model interactions with enzyme active sites (e.g., PyMOL, AutoDock) to identify key residues (e.g., His154, Asp89) .
  • In Vivo Validation : Test efficacy in bacterial models (e.g., E. coli MIC assays) with wild-type vs. enzyme-knockout strains .

Q. How can reaction conditions be systematically optimized for scaling up this compound synthesis?

  • Answer : Apply design of experiments (DoE) principles:

  • Factor Screening : Vary temperature (20–80°C), solvent (DMF vs. THF), and catalyst loading (0.1–5% Pd/C) .
  • Response Surface Methodology (RSM) : Use software (e.g., JMP) to model yield vs. parameters and identify optimal conditions .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Q. What strategies ensure reliable pharmacological profiling of this compound in complex biological matrices?

  • Answer : Address matrix effects and metabolite interference via:

  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., D4-4-Chloro-3-methylbenzamidine) to correct for ion suppression .
  • Metabolite Identification : Perform stable isotope labeling or H/D exchange studies to trace metabolic pathways .
  • Tissue Distribution Studies : Combine autoradiography (14C-labeled compound) with whole-body imaging in rodent models .

Q. How can advanced spectral analysis resolve ambiguities in the structural elucidation of this compound derivatives?

  • Answer : Combine techniques to resolve overlapping signals:

  • 2D NMR (COSY, HSQC) : Assign coupled protons and quaternary carbons in crowded aromatic regions .
  • X-ray Crystallography : Solve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., CCDC deposition) .
  • Computational Chemistry : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.